5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C9H6F4N2 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
5-fluoro-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6F4N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChI Key |
IDLVYWDKBWUOAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and mild temperatures .
Industrial Production Methods
Industrial production methods for fluorinated benzimidazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Alkylation and Substitution Reactions
The methyl and trifluoromethyl groups influence regioselectivity in alkylation reactions. Key examples include:
-
Mechanistic Insight : Alkylation typically occurs at the N1 position due to steric hindrance from the 2-trifluoromethyl group. Sodium hydride deprotonates the benzimidazole nitrogen, enabling nucleophilic attack on electrophilic reagents .
Nitration
Nitration introduces nitro groups to the aromatic ring, often at the 4- or 6-position:
| Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hour | 5-Fluoro-2-methyl-4/6-nitro derivatives | 80% |
-
Regioselectivity : The electron-withdrawing trifluoromethyl group directs nitration to meta positions relative to itself .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the 5- or 6-positions:
| Reaction Type | Catalysts/Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid/DCM | Biaryl-substituted benzimidazoles | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives | 72% |
-
Key Conditions : Dichloromethane (DCM) or toluene as solvents; temperatures between 80–110°C.
Oxidation and Reduction
The trifluoromethyl group remains stable under most redox conditions:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation (Ring) | KMnO₄/H₂SO₄ | Benzimidazole N-oxide | 45% | |
| Reduction (Nitro) | H₂/Pd-C, EtOH | 5-Fluoro-2-methyl-4/6-amino derivatives | 85% |
Functionalization via Electrophilic Aromatic Substitution (EAS)
The electron-deficient ring facilitates halogenation and sulfonation:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂/FeBr₃ | 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | 62% | |
| Sulfonation | SO₃/H₂SO₄ | 6-Sulfo derivative | 58% |
-
Positional Preference : Halogens preferentially occupy the 5- or 6-positions due to directing effects from fluorine and CF₃ groups.
Heterocycle Functionalization
Reactions modifying the benzimidazole core:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | Ethyl acetimidate/EtOH | Fused imidazo[1,2-a]pyridine derivatives | 51% | |
| Formylation | DMF/POCl₃ | 5-Formyl-substituted analog | 36% |
Stability and Side Reactions
-
Hydrolytic Stability : Resistant to hydrolysis under acidic (pH 2–6) or basic (pH 8–12) conditions due to CF₃ and methyl groups.
-
Thermal Decomposition : Degrades above 250°C, releasing HF and CO₂.
Comparative Reactivity with Analogues
| Compound | Reactivity Trend | Source |
|---|---|---|
| 5-Chloro-2-(trifluoromethyl) derivative | Faster nitration due to Cl’s +M effect | |
| Unsubstituted 2-(trifluoromethyl) analog | Higher susceptibility to N-alkylation |
This compound’s synthetic versatility makes it valuable for pharmaceutical intermediates (e.g., kinase inhibitors) and materials science applications. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for maximizing yields .
Scientific Research Applications
5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Below is a comparative analysis of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole with other benzimidazole derivatives (Table 1):
Table 1: Structural Comparison of Selected Benzo[d]imidazole Derivatives
Key Observations :
- Trifluoromethyl Position : Derivatives with CF₃ at position 2 (e.g., 3i and 5o) show higher thermal stability (melting points >200°C) compared to CF₃ at position 6 .
- Electron-Withdrawing Groups: Nitro (NO₂) or bromo (Br) substituents enhance biological activity but may reduce solubility .
Anticancer Potential:
- Derivatives like 5-(4-Butylpiperazin-1-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (12b) exhibit potent anticancer activity (IC₅₀ = 25.3 μM) against Ehrlich ascites tumors .
- 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-carbaldehyde (9c) demonstrates antiproliferative effects via aldehyde-mediated protein crosslinking .
Antifungal and Antimicrobial Activity:
- 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole (5a) shows efficacy against azole-resistant fungal strains, highlighting the role of alkylation in enhancing bioavailability .
Antihypertensive Activity:
- 5-Nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole reduces systolic blood pressure in spontaneously hypertensive rats (SHR) by 15–20%, likely via vasodilation pathways .
Biological Activity
5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a compound with notable biological activity, particularly in the field of medicinal chemistry. This article will explore its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula: C9H6F4N2
- Molecular Weight: 218.15 g/mol
- CAS Number: 1510910-98-1
Biological Activity
5-Fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole exhibits a range of biological activities, including antimicrobial and antiviral properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole, including 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, show significant antimicrobial activity against various pathogens. For instance:
- In vitro Studies: Compounds with similar structures have demonstrated inhibitory effects against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) reported as low as 1.8 μg/mL for effective derivatives .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| BOK-2 | 1.8 | High |
| BOK-3 | 2.4 | High |
| BOP-1 | 5.9 | Moderate |
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Research indicates that certain benzimidazole derivatives can inhibit viral replication by targeting specific viral enzymes:
- HCV NS5B Inhibition: Some derivatives have shown promising results in inhibiting the HCV NS5B RNA polymerase with IC50 values around 31.9 μM .
The biological activity of 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is attributed to its ability to interact with specific enzymes and proteins involved in microbial and viral replication processes. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target sites, improving efficacy compared to non-fluorinated analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including our compound of interest:
- Synthesis and Evaluation : A study synthesized various benzimidazole derivatives and assessed their biological activities against Mtb. The introduction of fluorine atoms significantly improved their antimicrobial properties .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at specific positions on the benzimidazole ring could enhance biological activity. For instance, adding a trifluoromethyl group at position 2 was found to increase potency against Mtb .
- Clinical Relevance : The potential application of these compounds in treating resistant strains of bacteria and viruses highlights their importance in developing new therapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 5-fluoro-1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodology : Utilize solvent-free conditions with trifluoromethanesulfonic acid (PVP-TfOH) as a reusable catalyst, which reduces reaction time (<4 hours) and improves yields (>85%) while minimizing byproducts. Monitor reaction progress via TLC or HPLC .
- Key Considerations : Adjust substituent ratios (fluoro, methyl, trifluoromethyl) during cyclization of o-phenylenediamine derivatives. For scale-up, employ stepwise temperature control (80–120°C) to prevent thermal degradation .
Q. How can structural purity and regioselectivity be confirmed for this compound?
- Analytical Workflow :
NMR Spectroscopy : Compare H and C NMR shifts with DFT-calculated values to verify substituent positions (e.g., fluorine at C5, trifluoromethyl at C2) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 263.0421 for CHFN) .
X-ray Crystallography : Resolve ambiguities in substituent orientation using single-crystal diffraction (e.g., dihedral angles between benzimidazole core and trifluoromethyl groups) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Protocol :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Enzyme Inhibition : Test EGFR or kinase inhibition via fluorescence-based ADP-Glo™ assays, comparing IC values against reference inhibitors (e.g., erlotinib) .
Advanced Research Questions
Q. How do electronic effects of fluorine and trifluoromethyl groups influence binding affinity in target proteins?
- Computational Analysis :
- Perform molecular docking (AutoDock Vina) to map hydrophobic interactions between the trifluoromethyl group and protein pockets (e.g., EGFR’s ATP-binding site).
- Calculate electrostatic potential surfaces (EPS) using Gaussian09 to quantify fluorine’s electron-withdrawing effects on binding energy () .
- Experimental Validation : Synthesize analogs lacking fluorine/trifluoromethyl groups and compare inhibition constants () via surface plasmon resonance (SPR) .
Q. How can contradictory data on metabolic stability be resolved?
- Approach :
In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS.
ADMET Prediction : Use SwissADME to identify metabolic soft spots (e.g., methyl group oxidation) and correlate with experimental half-life () discrepancies .
Q. What strategies improve photophysical properties for imaging applications?
- Design : Introduce π-conjugated substituents (e.g., phenanthroimidazole) to enhance fluorescence quantum yield ().
- Synthesis : Couple the benzimidazole core with triphenylamine derivatives via Suzuki-Miyaura cross-coupling (Pd(PPh), KCO, DMF) .
- Characterization : Measure Stokes shift and two-photon absorption cross-sections using time-resolved spectroscopy .
Methodological Notes
- Avoid Commercial Sources : Prioritize in-house synthesis over vendor-supplied compounds to ensure purity and traceability (e.g., avoid references to Accela or Howei Pharm in ).
- Data Reproducibility : Document catalyst recycling efficiency (e.g., PVP-TfOH retains >90% activity after 5 cycles) and solvent selection (DMF vs. ethanol) impacts on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
